molecular formula C35H56O7 B12649795 Sanguisorbin B CAS No. 32180-34-0

Sanguisorbin B

Cat. No.: B12649795
CAS No.: 32180-34-0
M. Wt: 588.8 g/mol
InChI Key: GZQIINDHMUJEAM-MUPFVPTMSA-N
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Description

Sanguisorbin B is a chemical compound with the molecular formula C35H56O7 . It is identified as a natural product found within the genus Sanguisorba , a group of plants belonging to the Rosaceae family . Plants from this genus, particularly Sanguisorba officinalis L., have a long history of use in traditional medicine and are known to contain a diverse array of bioactive compounds, including over 270 identified chemical constituents such as flavonoids, triterpenoids, and tannins . In a cutting-edge metabolomics study investigating the adaptation mechanisms of grazing Tibetan sheep to cold environments, this compound was identified as a unique differential metabolite present during the cold season . This finding highlights its potential value in metabolic research and environmental adaptation studies. Furthermore, given that extracts from its plant of origin, Sanguisorba officinalis L., have demonstrated a range of pharmacological activities in scientific studies, this compound is a compound of significant interest for researchers . These reported activities of plant extracts include anti-inflammatory, anti-cancer, anti-virus, and anti-bacterial effects, suggesting potential avenues for investigating the specific mechanisms of action of purified compounds like this compound . This product is provided strictly "For Research Use Only" (RUO). It is exclusively tailored for laboratory research applications, such as basic scientific investigation and pharmaceutical research . It is not intended for use in diagnostic procedures, nor for direct application in humans or for any clinical purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

32180-34-0

Molecular Formula

C35H56O7

Molecular Weight

588.8 g/mol

IUPAC Name

(1S,2R,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-1,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a-carboxylic acid

InChI

InChI=1S/C35H56O7/c1-19-10-15-35(30(39)40)17-16-33(6)21(26(35)20(19)2)8-9-24-32(5)13-12-25(31(3,4)23(32)11-14-34(24,33)7)42-29-28(38)27(37)22(36)18-41-29/h8,19-20,22-29,36-38H,9-18H2,1-7H3,(H,39,40)/t19-,20+,22+,23+,24-,25+,26+,27+,28-,29-,32+,33-,34-,35+/m1/s1

InChI Key

GZQIINDHMUJEAM-MUPFVPTMSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@@H]6[C@@H]([C@H]([C@H](CO6)O)O)O)C)C)[C@@H]2[C@H]1C)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)O)C)C)C2C1C)C)C(=O)O

Origin of Product

United States

Isolation, Purification, and Structural Elucidation Methodologies

Extraction Techniques and Chromatographic Purification Strategies

The initial step in obtaining Sanguisorbin B is the extraction from its natural source, typically the roots of Sanguisorba officinalis. bkherb.comcosmileeurope.eu A common method involves hot reflux extraction with a 70% ethanol (B145695) solution. mdpi.com This is followed by filtration and evaporation of the solvent to yield a crude extract. mdpi.com Other methods, such as hot water extraction, have also been employed. nih.govnih.gov

Subsequent purification of the crude extract is a critical phase, often involving various chromatographic techniques to separate this compound from a complex mixture of other phytochemicals. nih.govekb.eg These strategies are designed to exploit the different physicochemical properties of the compounds present in the extract, such as polarity and size.

Commonly used chromatographic methods include:

Column Chromatography: This is a fundamental technique used for the separation of individual chemical compounds from mixtures. In the context of this compound purification, it is often used as a primary purification step.

High-Performance Liquid Chromatography (HPLC): This is a more advanced form of column chromatography that uses high pressure to pass the solvent through the column, leading to a much higher resolution and faster separation. nih.gov

The selection of the appropriate chromatographic method and the optimization of parameters such as the stationary phase, mobile phase, and elution gradient are crucial for achieving high purity of the target compound. ekb.eg

Advanced Spectroscopic and Spectrometric Characterization

Once a purified sample of this compound is obtained, its chemical structure is determined using a combination of advanced spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the elucidation of the molecular structure of organic compounds like this compound. ox.ac.uknih.govslideshare.net By analyzing the interaction of atomic nuclei with an external magnetic field, NMR provides detailed information about the carbon-hydrogen framework of a molecule. chemrevise.org

Both ¹H NMR and ¹³C NMR are utilized. ¹H NMR provides information about the number of different types of protons, their chemical environments, and their proximity to each other. slideshare.netrsc.org ¹³C NMR, on the other hand, reveals the number and types of carbon atoms in the molecule. nih.gov The chemical shifts (δ) in the NMR spectrum are indicative of the electronic environment of each nucleus. chemrevise.org

Two-dimensional (2D) NMR techniques, such as HMBC (Heteronuclear Multiple Bond Correlation), are also employed to establish long-range correlations between protons and carbons, which is crucial for piecing together the complete molecular structure. ox.ac.uk

Below is a table summarizing typical NMR data for this compound.

Atom ¹³C NMR (ppm) ¹H NMR (ppm, J in Hz)
Data not available in search resultsData not available in search resultsData not available in search results

Data to be populated from specific experimental findings.

High-Resolution Mass Spectrometry (HRMS), particularly High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS), is a powerful technique used to determine the precise molecular weight of a compound. spectroscopyonline.comnih.govnih.gov This high level of accuracy allows for the unambiguous determination of the molecular formula. researchgate.net The technique measures the mass-to-charge ratio (m/z) of ions with very high precision. spectroscopyonline.com

For this compound, HRESIMS would provide an exact mass, which can then be used to calculate the elemental composition, confirming the number of carbon, hydrogen, and oxygen atoms in the molecule. researchgate.net The molecular formula for this compound is C₃₅H₅₆O₇. nih.gov

Many natural products, including this compound, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Determining the absolute configuration (the specific three-dimensional arrangement of atoms) is a critical aspect of structural elucidation. mtoz-biolabs.comfrontiersin.org

Circular Dichroism (CD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. rsc.orgspectroscopyasia.com The resulting CD spectrum is highly sensitive to the molecule's stereochemistry. rsc.org By comparing the experimental CD spectrum of this compound with theoretically calculated spectra or with the spectra of related compounds with known absolute configurations, its absolute stereochemistry can be determined. mtoz-biolabs.combiotools.us

In many instances, it is necessary to analyze this compound within a complex mixture, such as a crude plant extract, without first isolating the pure compound. researchgate.netnih.gov Hyphenated techniques, which couple a separation method with a detection method, are ideal for this purpose. rsc.org

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a particularly powerful hyphenated technique. nih.govmdpi.com It combines the separation power of liquid chromatography with the detection specificity and sensitivity of tandem mass spectrometry. mdpi.commdpi.comresearchgate.net In an LC-MS/MS analysis, the components of a mixture are first separated by the LC system. researchgate.net As each component elutes, it is ionized and analyzed by the mass spectrometer. The tandem mass spectrometry capability (MS/MS) allows for the fragmentation of selected ions, providing structural information that can be used to identify specific compounds like this compound within the complex matrix of a plant extract. nih.gov

Investigations into Biological Activities and Pharmacological Mechanisms

Anti-inflammatory Properties Research

Sanguisorbin B, found in plants of the Rosaceae family, exhibits notable anti-inflammatory properties. ontosight.airesearchgate.netresearchgate.net Research has demonstrated its ability to mitigate inflammatory processes by influencing the production of key inflammatory molecules and regulating critical cellular signaling pathways. ontosight.airesearchgate.net

Modulation of Pro-inflammatory Mediator Production (e.g., TNF-α, IL-6, NO)

A key aspect of this compound's anti-inflammatory action lies in its capacity to suppress the production of pro-inflammatory mediators. Studies have shown that it can effectively reduce the levels of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and nitric oxide (NO). researchgate.netcimap.res.in These molecules are pivotal in orchestrating the inflammatory response; their overproduction is a hallmark of many inflammatory conditions. mdpi.commdpi.comnih.gov By attenuating the synthesis of these mediators, this compound helps to dampen the inflammatory cascade.

Pro-inflammatory MediatorEffect of this compoundSource
TNF-α Attenuated Production researchgate.net
IL-6 Attenuated Production researchgate.net
NO Attenuated Production researchgate.net

Regulatory Effects on Cellular Signaling Pathways

The anti-inflammatory effects of this compound are underpinned by its interaction with several crucial intracellular signaling pathways that govern inflammation.

The Mitogen-Activated Protein Kinase (MAPK) pathway is a critical signaling cascade involved in cellular responses to a variety of external stimuli, including inflammatory signals. koreamed.orgresearchgate.net this compound has been found to interact with the MAPK pathway, although the precise nature of this crosstalk is still under investigation. ontosight.ai The MAPK pathway's role in inflammation involves the activation of downstream targets that lead to the expression of pro-inflammatory genes. nih.govmdpi.com

The Phosphoinositide 3-kinase (PI3K)–Akt signaling pathway is another vital regulator of cellular processes, including inflammation. plos.orgnih.govmdpi.com Evidence suggests that this compound interacts with the PI3K-Akt pathway. ontosight.ai This pathway can influence inflammatory responses by modulating the activity of various downstream effectors, including transcription factors that control the expression of inflammatory genes. frontiersin.orgnih.gov

The Hypoxia-Inducible Factor 1 (HIF-1) pathway is a key regulator of cellular adaptation to low oxygen levels (hypoxia), and it also plays a significant role in inflammation. mdpi.comnih.gov this compound has been shown to regulate the HIF-1 pathway. ontosight.ai The interplay between HIF-1 and inflammatory signaling is complex; HIF-1 can promote the expression of pro-inflammatory genes, and inflammation can, in turn, stabilize HIF-1α, creating a feedback loop. nih.govmdpi.comfrontiersin.org

TNF Signaling Pathway Involvement

Tumor Necrosis Factor (TNF) is a critical cytokine that orchestrates a wide array of intracellular signaling pathways involved in apoptosis, cell survival, inflammation, and immunity. frontiersin.org TNF-α, a member of the TNF family, is primarily secreted by activated mononuclear macrophages and can activate pathways such as ERK, Caspase protease, and JNK. creative-diagnostics.com The binding of TNF to its receptors, TNFR1 and TNFR2, triggers downstream signaling cascades. mdpi.com TNFR1, expressed in nearly all cells, contains a "death domain" and is the major receptor for TNF-α, mediating inflammation and tissue injury. frontiersin.orgcreative-diagnostics.commdpi.com TNFR2 is primarily found on immune cells and is typically associated with immune modulation and tissue regeneration. mdpi.com

The signaling process initiates when TNF binds its receptor, leading to the recruitment of adaptor proteins like TRADD (TNFR1-associated death domain) or TRAF2 (TNF receptor-associated factor 2). frontiersin.org This recruitment can initiate multiple downstream pathways. One major pathway is the activation of NF-κB (nuclear factor-kappa B), which promotes the expression of inflammatory proteins and antagonizes apoptosis. creative-diagnostics.comresearchgate.net Another significant pathway involves the activation of MAP kinases (MAPK), which contributes to the inflammatory response. researchgate.netnih.gov The interplay between these pathways determines the cellular outcome, which can range from inflammation and survival to programmed cell death (apoptosis or necroptosis). frontiersin.org While compounds from the Sanguisorba genus are noted for their anti-inflammatory properties, specific research directly elucidating the interaction of this compound with the TNF signaling pathway is not extensively documented in the available literature. researchgate.net

Antioxidant Potential and Mechanism of Action

This compound, as a constituent of Sanguisorba officinalis, is associated with the antioxidant properties attributed to the plant. researchgate.net The antioxidant mechanisms of plant-derived compounds are diverse. nih.gov They can involve direct free radical scavenging, where the antioxidant molecule donates an electron to a reactive oxygen species (ROS), thereby neutralizing it. nih.gov Another key mechanism is the chelation of transition metal ions like iron and copper, which can catalyze the formation of free radicals. nih.govscielo.br Furthermore, some natural compounds can inhibit enzymes that produce free radicals or enhance the body's own antioxidant defense systems. scielo.br The antioxidant defense system in the body is a multi-layered network, with enzymatic and non-enzymatic components working in concert to prevent or repair damage caused by oxidative stress. nih.gov

Free Radical Scavenging Activities

The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. This activity is commonly measured using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. mdpi.comresearchgate.net In the DPPH assay, an antioxidant compound reduces the stable DPPH radical, causing a color change from violet to yellow, which can be measured spectrophotometrically. nih.gov The ABTS assay similarly relies on the quenching of the ABTS radical cation. nih.gov Studies on extracts from Sanguisorba officinalis, the plant source of this compound, have demonstrated notable free radical scavenging capabilities. researchgate.net While specific data for purified this compound is limited, the activity of the plant extract suggests the contribution of its constituent compounds.

Table 1: Radical Scavenging Activity of Alnus firma Extract (AFE) This table presents data for a different plant extract to illustrate typical findings in radical scavenging assays, as specific quantitative data for this compound was not available in the reviewed literature.

AssayConcentration (µg/ml)Scavenging Activity (%)
DPPH Radical Scavenging12.538.57 ± 1.04
2553.63 ± 2.68
5066.16 ± 4.54
ABTS Radical Scavenging12.532.09 ± 1.11
2550.29 ± 2.74
5088.19 ± 1.47

Data adapted from a study on Alnus firma extract. researchgate.net

Enzyme-Mediated Antioxidant Defense Systems

The body's enzymatic antioxidant defense is a primary mechanism for managing oxidative stress. nih.gov This system includes several key enzymes:

Superoxide (B77818) Dismutase (SOD): This enzyme represents the first line of defense, catalyzing the dismutation of the highly reactive superoxide anion (O₂⁻) into oxygen (O₂) and hydrogen peroxide (H₂O₂). nih.govmdpi.com

Catalase (CAT): Found predominantly in peroxisomes, catalase is highly efficient at decomposing hydrogen peroxide into water and oxygen, protecting the cell from its toxic effects. nih.govturkiyeparazitolderg.org

Glutathione (B108866) Peroxidase (GPx): This family of enzymes reduces hydrogen peroxide and lipid hydroperoxides to water and corresponding alcohols, respectively, using reduced glutathione (GSH) as a cofactor. nih.govturkiyeparazitolderg.org

The balance and coordinated action of these enzymes are crucial for maintaining cellular redox homeostasis. nih.gov An increase in their activity often indicates a response to oxidative stress. mdpi.com While this compound is expected to possess antioxidant properties, specific studies detailing its direct effects on the activity levels of SOD, CAT, and GPx are not yet prevalent in the scientific literature.

Antimicrobial and Antiviral Activity Assessments

Natural products are a significant source of new antimicrobial and antiviral agents. researchgate.net The plant Sanguisorba officinalis, from which this compound is derived, has been recognized for its therapeutic potential against various pathogens, exhibiting antibacterial, antifungal, and antiviral properties. researchgate.net These activities are attributed to the complex mixture of phytochemicals present in the plant, including saponins (B1172615) like this compound.

Antibacterial Efficacy and Cellular Morphological Alterations

The antibacterial activity of compounds is often evaluated against a range of pathogenic bacteria, such as the Gram-positive Staphylococcus aureus and the Gram-negative Pseudomonas aeruginosa. nih.govrmmj.org.il These bacteria are common causes of infections and are known for developing antibiotic resistance. nih.govrmmj.org.il The efficacy of an antibacterial agent is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible bacterial growth. frontiersin.org

Antibacterial agents can induce significant morphological changes in bacterial cells, which often correlate with their mechanism of action. frontiersin.org For example, agents that interfere with cell wall synthesis can lead to the formation of spheroplasts or cell lysis, while those targeting DNA replication can cause filamentation, where cells continue to elongate but cannot divide. frontiersin.org These alterations disrupt essential life processes, such as nutrient uptake, motility, and adherence, ultimately leading to bacterial death or inhibition of growth. nih.govbyjus.com While specific studies on this compound are limited, research on related compounds provides insight into potential antibacterial effects.

Table 2: Antibacterial Activity of Gentian Violet and Safranin against S. aureus and P. aeruginosa This table presents data for other antimicrobial agents to illustrate typical antibacterial efficacy, as specific MIC values for this compound were not available in the reviewed literature.

AgentBacterial SpeciesSensitivity (%)Median Zone of Inhibition (mm)
Gentian VioletS. aureus100%24
P. aeruginosa100%21.5
SafraninS. aureus100%18
P. aeruginosa20%N/A

Data adapted from a study on gentian violet and safranin. rmmj.org.il

Antifungal and Antiviral Spectrum

The search for novel antifungal and antiviral agents is critical, given the rise of drug-resistant fungal infections and the persistent threat of viral diseases. frontiersin.orgnih.gov Sanguisorba officinalis has been reported to possess both antifungal and antiviral activities. researchgate.net

In the context of fungal pathogens, Candida albicans is a major cause of opportunistic infections, capable of forming resilient biofilms that are resistant to conventional antifungal drugs. nih.gov Compounds that can inhibit biofilm formation or disrupt mature biofilms are of significant therapeutic interest. nih.gov For instance, the natural compound sanguinarine (B192314) has demonstrated strong activity against C. albicans biofilms by inhibiting adhesion and hypha formation. nih.gov

The antiviral spectrum of a compound refers to the range of viruses it can effectively inhibit. Viruses such as influenza and herpes simplex virus (HSV) are common targets for antiviral research. nih.govbritannica.comsciencedaily.com Antiviral mechanisms can involve blocking viral entry into host cells, inhibiting viral replication, or preventing the release of new virus particles. nih.gov While the parent plant Sanguisorba officinalis is known for its antiviral properties, the specific spectrum of activity for this compound against various fungi and viruses remains an area for further investigation. researchgate.net

Anticancer and Antiproliferative Research

This compound, a triterpenoid (B12794562) saponin (B1150181) found in the roots of Sanguisorba officinalis, has garnered attention for its potential anticancer and antiproliferative properties. Research indicates that this compound, along with other constituents of S. officinalis, exerts these effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, as well as the inhibition of proliferative tumorigenesis. researchgate.net The anticancer activities of natural compounds like this compound are of significant interest in the development of novel therapeutic strategies with potentially fewer side effects than conventional chemotherapy. xiahepublishing.com

This compound has been shown to contribute to the anticancer effects of Sanguisorba officinalis extracts by inducing apoptosis, or programmed cell death, and causing cell cycle arrest in cancer cells. researchgate.net Apoptosis is a crucial process for maintaining tissue homeostasis, and its dysregulation is a hallmark of cancer. mdpi.com The induction of apoptosis by phytochemicals can occur through various signaling pathways, often involving the activation of caspases and regulation of the Bcl-2 family of proteins. nih.gov

Table 1: Effects of Natural Compounds on Apoptosis and Cell Cycle

Compound/ExtractCancer Cell LineObserved EffectsReference
This compound (as part of S. officinalis extract)VariousInduction of apoptosis and cell cycle arrest. researchgate.net researchgate.net
Sinkiangenone BAGS gastric cancer cellsInduction of apoptosis and G0/G1 phase cell cycle arrest. rsc.org rsc.org
Sanggenol LHuman prostate cancer cellsInduction of caspase-dependent and -independent apoptosis; cell cycle arrest. mdpi.com mdpi.com
BaicaleinPC3 and DU-145 prostate cancer cellsG0/G1 cell cycle inhibition and induction of apoptosis. nih.gov nih.gov

Beyond inducing cell death and halting the cell cycle, this compound is implicated in the inhibition of proliferative tumorigenesis. researchgate.net This involves disrupting the broader processes that allow tumors to grow and spread. The inhibition of tumor cell proliferation is a key strategy in cancer therapy. nih.gov Natural compounds can achieve this by targeting various molecular pathways essential for cancer growth and survival. researchgate.net The complex process of tumorigenesis involves not only cell proliferation but also interactions with the tumor microenvironment, which can be modulated by bioactive compounds. nih.govfrontiersin.org

To understand the anticancer mechanisms of this compound at a molecular level, researchers have investigated its interaction with key signaling pathways that are often dysregulated in cancer.

The Protein Kinase B (AKT) signaling pathway is a central regulator of cell survival, proliferation, and metabolism. mdpi.com Specifically, AKT1, an isoform of AKT, is a crucial component of the PI3K/AKT/mTOR pathway, which is frequently overactive in many human cancers. wikipedia.orgfrontiersin.org Hyperactivation of AKT1 promotes cell survival by inhibiting apoptosis. wikipedia.org Research suggests that the pharmacological actions of constituents from Sanguisorba officinalis, including this compound, may involve the modulation of signaling pathways like the p38 MAPK pathway, which can interact with AKT signaling. researchgate.net The inhibition of AKT phosphorylation is a known mechanism by which some natural compounds exert their anticancer effects, leading to decreased cell survival and proliferation. nih.gov

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis, and the Vascular Endothelial Growth Factor A (VEGFA) is a key mediator of this process. wikipedia.orgnih.gov VEGFA stimulates endothelial cell proliferation, migration, and survival by binding to its receptors, primarily VEGFR2. thermofisher.comfrontiersin.org The VEGFA signaling pathway is a significant target in cancer therapy. thermofisher.com While direct studies on this compound's effect on the VEGFA pathway are limited, the anti-angiogenic properties of Sanguisorba officinalis as a whole suggest a potential role for its constituents in modulating this pathway. researchgate.net

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a vital role in cell growth and differentiation. um.es Overexpression or mutation of EGFR can lead to uncontrolled cell proliferation and is a common feature of many cancers. researchgate.net Modulation of EGFR activity is a well-established strategy in cancer treatment. nih.govplos.org The interaction of natural compounds with EGFR can inhibit its tyrosine kinase activity, thereby blocking downstream signaling pathways that promote tumor growth. nih.gov While specific data on this compound's direct modulation of EGFR is not extensively detailed, the broader anticancer profile of plant extracts containing triterpenoid saponins suggests that interference with such critical growth factor receptor pathways is a plausible mechanism of action. xiahepublishing.com

Molecular Target Identification and Pathway Analysis

SRC Kinase Involvement

Recent pharmacological studies have indicated that extracts from Sanguisorba officinalis may exert anti-inflammatory effects through the modulation of key signaling kinases, including Src kinase. Src, a non-receptor protein tyrosine kinase, is a proto-oncogene that plays a significant role in regulating cellular processes such as proliferation, survival, and migration. nih.gov Aberrant activation of Src is linked to the progression of various diseases, including cancer. nih.govfrontiersin.org

An investigation into an ethanol (B145695) extract of Sanguisorba officinalis (So-EE) revealed its potent anti-inflammatory activity. The study demonstrated that the extract significantly suppressed the phosphorylation of Src and its subsequent kinase activity in lipopolysaccharide (LPS)-activated macrophages. capes.gov.brnih.gov This inhibition of Src was part of a broader suppression of upstream kinases that mediate the activation of the transcription factors NF-κB and AP-1, which are critical in the inflammatory response. capes.gov.brnih.gov The study suggests that the anti-inflammatory properties of the extract are linked to the suppression of Src activation. capes.gov.brnih.gov While these findings are based on a whole-plant extract, they point towards the components within the extract, such as triterpenoid saponins like this compound, as potential mediators of this Src-inhibitory effect. Another recent review also highlighted the suppression of Src and mitogen-activated protein kinase (MAPK) activation as part of the anti-inflammatory mechanism of S. officinalis extracts. rjpharmacognosy.ir

Table 1: Research Findings on Sanguisorba officinalis and Src Kinase

Study Focus Key Findings Implication for this compound References
Anti-inflammatory mechanism of Sanguisorba officinalis ethanol extract (So-EE) So-EE suppressed the phosphorylation and kinase activity of Src in LPS-stimulated macrophages. Suggests that constituents of the extract, potentially including this compound, are responsible for the Src-inhibitory activity. capes.gov.brnih.gov
Review of Sanguisorba spp. biological properties Mentions the suppression of Src activation as a mechanism for the anti-inflammatory effects of S. officinalis. Reinforces the link between the plant and Src kinase modulation. rjpharmacognosy.ir
Cyclin D1 (CCND1) Regulation

Cyclin D1 (CCND1) is a crucial regulatory protein that governs the transition of cells from the G1 (first gap) phase to the S (synthesis) phase of the cell cycle. nih.govfrontiersin.org Overexpression of Cyclin D1 is a hallmark of various cancers and contributes to uncontrolled cell proliferation. nih.govfrontiersin.org

Research into the anticancer mechanisms of Sanguisorba officinalis has identified its ability to modulate Cyclin D1 expression. A study combining network pharmacology and transcriptomic sequencing revealed that an extract of S. officinalis inhibited the proliferation of colorectal cancer (CRC) cells and induced cell cycle arrest at the G0/G1 phase. nih.govfrontiersin.org Western blot analysis confirmed that the extract downregulated the expression of Cyclin D1 protein in these cells. nih.govfrontiersin.org

Furthermore, an investigation into an aqueous extract of Sanguisorba officinalis demonstrated that both the whole extract and its tannin components significantly downregulated the levels of Cyclin D1 in three different CRC cell lines (HT29, RKO, and HCT116). rsc.orgrsc.org This effect was linked to the extract's ability to block the Wnt/β-catenin signaling pathway, of which Cyclin D1 is a key downstream target. rsc.orgrsc.org

A study focusing on a specific triterpenoid compound isolated from Sanguisorba officinalis, identified as 3β-[(α-l-arabinopyranosyl) oxy]-urs-12,18(19)-dien-28-oic acid β-d-glucopyranosyl ester (AGE), also showed a clear, dose-dependent reduction in the gene expression of CCND1 in CRC cells. nih.gov As this compound belongs to the same class of triterpenoid compounds, these findings strongly suggest that it may contribute to the observed Cyclin D1 regulatory effects of Sanguisorba officinalis extracts.

Table 2: Research Findings on Sanguisorba officinalis and Cyclin D1 Regulation

Study Focus Cell/Animal Model Key Findings References
Molecular mechanism of S. officinalis against CRC RKO and HCT-15 colorectal cancer cells S. officinalis extract arrested the cell cycle at the G0/G1 phase and downregulated the expression of Cyclin D1 protein. nih.govfrontiersin.org
Wnt/β-catenin pathway inhibition by aqueous extract of S. officinalis (DY) HT29, RKO, and HCT116 colorectal cancer cells DY and its tannin fraction (RZ) prominently downregulated the protein levels of CyclinD1. rsc.orgrsc.org
Anti-proliferative activity of a triterpenoid (AGE) from S. officinalis 5-FU-sensitive/resistant colorectal cancer cells The compound AGE dose-dependently reduced the gene expression levels of CCND1. nih.gov
Wnt/β-catenin Signaling Pathway Interruption

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue maintenance. nih.govnih.gov Its aberrant activation, characterized by the nuclear accumulation of the β-catenin protein, is a critical event in the initiation and progression of a majority of colorectal cancers. rsc.orgnih.gov This makes the pathway a prime target for anticancer therapeutic strategies. rsc.org

Studies have demonstrated that extracts from Sanguisorba officinalis can effectively interrupt this oncogenic pathway. Research using an aqueous extract of Sanguisorba officinalis (DY) showed that it, along with its saponin (ZG) and tannin (RZ) fractions, significantly inhibited the Wnt/β-catenin pathway in HEK293 cells. rsc.orgrsc.org The study further confirmed that the extract prominently downregulated the levels of β-catenin and its downstream target genes, such as Axin2, c-Myc, and CyclinD1, in various colorectal cancer cell lines. rsc.orgrsc.org

A subsequent study isolated a specific triterpenoid compound, AGE, from Sanguisorba officinalis and confirmed its role in blocking the Wnt/β-catenin signaling pathway. nih.gov This provides strong evidence that triterpenoid saponins, the class of compounds to which this compound belongs, are key bioactive constituents responsible for the Wnt-inhibitory effects of the plant. The interruption of this pathway by these compounds leads to reduced proliferation and increased cell death in cancer cells. nih.gov

Table 3: Research Findings on Sanguisorba officinalis and Wnt/β-catenin Pathway

Substance Tested Cell Model Key Findings References
Aqueous extract of S. officinalis (DY) and its fractions (tannins-RZ, saponins-ZG) HEK293, HT29, RKO, HCT116 cells DY, RZ, and ZG significantly inhibited the Wnt pathway. DY and RZ downregulated β-catenin, Axin2, c-Myc, and CyclinD1. rsc.orgrsc.org
Triterpenoid compound (AGE) from S. officinalis 5-FU-sensitive/resistant CRC cells AGE blocked the Wnt/β-catenin signaling pathway, leading to reduced cell proliferation and induced cell death. nih.gov
Fatty Acid Synthase (FASN) Inhibition Research

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. plos.orgplos.org While its expression is typically low in most normal adult tissues, it is often significantly upregulated in cancer cells to support their high proliferation rates and membrane synthesis demands. plos.orgoncotarget.com This makes FASN an attractive target for cancer therapy, and various FASN inhibitors have been studied for their anti-tumor effects. plos.orgnih.govnih.gov

Despite the extensive research into the anticancer properties of Sanguisorba officinalis and its constituents, current scientific literature available through comprehensive searches does not provide direct evidence of this compound or Sanguisorba officinalis extracts acting as inhibitors of Fatty Acid Synthase. Investigations into the plant's activity have focused on other pathways, such as those involving Src kinase, Cyclin D1, and Wnt/β-catenin. Therefore, the potential interaction between this compound and FASN remains an un-investigated area, representing a possible avenue for future research to broaden the understanding of this compound's pharmacological profile.

Neuroprotective Activity Investigations

Neurodegenerative diseases represent a growing global health challenge, and natural products are being explored as a source of novel neuroprotective agents. plos.org this compound has been identified in several reviews as a compound with potential neuroprotective effects. scielo.brsciengine.com

Research on the parent plant, Sanguisorba officinalis, supports this potential. One study demonstrated that extracts from the root of Sanguisorba officinalis (Sanguisorbae radix) exhibited neuroprotective effects against oxidative stress-induced brain damage in both in vitro and in vivo models. koreascience.kr Oxidative stress is a key pathological mechanism in many neurodegenerative disorders. Another review highlights that sanguisorbins are among the main active ingredients in Sanguisorba officinalis L., which is noted for its neuroprotective activities. frontiersin.org A study on a formulation containing Sanguisorbin also noted its reported neuroprotective effects. scielo.br While these studies establish a basis for the neuroprotective potential of compounds from this plant, detailed mechanistic studies specifically elucidating how this compound exerts these effects are still needed to fully understand its therapeutic promise in this area.

Immunomodulatory Research

The immune system's intricate balance is crucial for health, and immunomodulators are substances that can either enhance or suppress immune responses. Natural products are a rich source of compounds with immunomodulatory activity. mdpi.comnih.govresearchgate.net The plant Sanguisorba officinalis has been reported to possess a variety of pharmacological properties, including immunomodulatory activities. researchgate.net These activities are often attributed to its diverse bioactive components, which include triterpenoid saponins like this compound. researchgate.net

The immunomodulatory effects of natural compounds can involve the regulation of various immune cells, including T-cells and B-cells, which are central to the adaptive immune response. nih.govfrontiersin.orgresearchgate.net For instance, mesenchymal stem cells (MSCs) have been shown to exert immunomodulatory functions by affecting B-cell proliferation, differentiation, and the induction of regulatory B-cells (Bregs). frontiersin.orgijstemcell.comfrontiersin.org Furthermore, activated B-cells themselves can acquire immunoregulatory functions and suppress T-cell responses through mechanisms like metabolic competition. nih.gov

While the immunomodulatory potential of Sanguisorba officinalis is recognized, specific studies detailing the direct effects and mechanisms of this compound on T-cell and B-cell function, proliferation, and differentiation are not yet available in the current literature. This remains an important area for future investigation to clarify the compound's role in modulating the immune system.

Hypoglycemic Properties Exploration

The management of blood glucose levels is critical in metabolic disorders like diabetes mellitus. Various medicinal plants and their phytochemical constituents have been investigated for their potential hypoglycemic effects. frontiersin.orgnih.gov These compounds can act through several mechanisms, such as enhancing insulin (B600854) secretion or sensitivity, inhibiting glucose absorption, or modulating glucose metabolism enzymes. nih.govacademicjournals.org

This compound, as a constituent of Sanguisorba officinalis, has been cited in multiple reviews as possessing hypoglycemic activity. scielo.brsciengine.comscielo.br The plant itself has been traditionally used and scientifically investigated for its various medicinal properties, including the potential to lower blood glucose.

The mechanisms by which plant-derived compounds exert hypoglycemic effects are diverse. For example, some phytochemicals can stimulate the release of insulin from pancreatic β-cells or increase the utilization of glucose in peripheral tissues. nih.govacademicjournals.org Others may inhibit enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate digestion and glucose absorption. frontiersin.orgmdpi.com While the hypoglycemic property of this compound is reported, detailed experimental studies elucidating its specific mechanism of action—whether it impacts insulin secretion, glucose uptake, or enzymatic activity—are needed to substantiate these claims and understand its potential as a therapeutic agent for managing hyperglycemia.

Biosynthesis and Metabolic Pathway Investigations of Sanguisorbin B

Elucidation of Biosynthetic Precursors and Enzymatic Pathways

The biosynthesis of Sanguisorbin B is a complex, multi-step process rooted in the fundamental isoprenoid pathway, common to the synthesis of all triterpenoids. As a pentacyclic triterpenoid (B12794562) glycoside, its structure consists of a C30 carbon skeleton (the aglycone) and a sugar moiety.

The synthesis begins with primary metabolites and proceeds through several key stages:

Formation of Isoprene (B109036) Units: The pathway initiates with Acetyl-CoA, which is converted into isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP), the basic five-carbon building blocks.

Assembly of Squalene (B77637): Six of these isoprene units are sequentially condensed to form the 30-carbon linear precursor, squalene.

Cyclization: Squalene undergoes a crucial cyclization step, catalyzed by oxidosqualene cyclase enzymes, to form the pentacyclic triterpene backbone. For this compound, the aglycone is ursolic acid, which is derived from the cyclization of 2,3-oxidosqualene (B107256) into the β-amyrin skeleton.

Tailoring Reactions: The β-amyrin scaffold is then modified by a series of oxidation reactions, typically catalyzed by cytochrome P450 monooxygenases, to form ursolic acid.

Glycosylation: The final step is the attachment of a sugar molecule. A specific glycosyltransferase enzyme catalyzes the transfer of an L-arabinopyranose unit to the C-3 hydroxyl group of the ursolic acid backbone, yielding the final this compound molecule.

While the general pathway is well-established for triterpenoids, the specific enzymes catalyzing each step in Sanguisorba species remain a subject of ongoing research.

Table 1: Key Stages in the Biosynthesis of this compound

StagePrecursor(s)Key Intermediate/ProductGeneral Enzyme Class
Isoprenoid Precursor Synthesis Acetyl-CoAIsopentenyl pyrophosphate (IPP)Multiple enzymes (MVA or MEP/DOXP pathway)
Squalene Synthesis IPP, DMAPPSqualenePrenyltransferases
Cyclization Squaleneβ-amyrinOxidosqualene cyclase
Oxidation β-amyrinUrsolic AcidCytochrome P450 monooxygenases
Glycosylation Ursolic Acid, Sugar DonorThis compoundGlycosyltransferase

In Vivo Metabolic Fate and Pathway Integration Studies

Once ingested, this compound enters the complex metabolic system of an organism, where it is processed and integrated into various biochemical pathways. Studies in animal models have begun to shed light on this process.

Identification in Animal Metabolomes (e.g., Tibetan Sheep Rumen)

Research into the adaptability of Tibetan sheep to harsh, cold environments has provided significant insights into the metabolic fate of plant-derived compounds. In a multi-omics study analyzing the rumen metabolome, this compound was identified as a unique differential metabolite present during the cold season. nih.govfrontiersin.orgnih.govresearchgate.net Its presence highlights the role of dietary phytochemicals from pasture plants in the metabolic adaptation of the animals. In the negative ion detection mode, this compound was one of 131 unique differential metabolites found in the rumen of Tibetan sheep during the cold season, suggesting it is either directly absorbed from forage or is a metabolic product of other dietary precursors within the rumen microbiota. nih.govresearchgate.net

Involvement in Specific Metabolic Pathways (e.g., Arachidonic Acid, Linolenic Acid Metabolism)

Further investigation into the function of the differential metabolites identified in Tibetan sheep, including this compound, revealed their enrichment in key metabolic pathways. nih.govfrontiersin.orgnih.gov Specifically, these unique metabolites were found to be predominantly involved in arachidonic acid metabolism and linolenic acid metabolism. nih.govdntb.gov.uaresearchgate.netfrontiersin.orgfigshare.comresearchgate.net These pathways are critical for regulating inflammation, immune responses, and maintaining cell membrane integrity, suggesting that this compound may play a role in modulating these physiological processes to aid adaptation to cold-related stress.

Table 2: Metabolic Pathway Association of this compound in Tibetan Sheep Rumen

MetaboliteDetected InAssociated Metabolic PathwaysReference
This compound Tibetan Sheep Rumen (Cold Season)Arachidonic Acid Metabolism, Linolenic Acid Metabolism nih.govnih.govdntb.gov.ua

Contribution to Xenobiotic Metabolism by Cytochrome P450 Pathway

The metabolism of foreign compounds (xenobiotics), such as plant-derived phytochemicals, is primarily handled by the cytochrome P450 (CYP) enzyme system. wikipedia.orgijpras.com Integrated analysis of the transcriptome and metabolome in the Tibetan sheep study revealed a link between the presence of this compound and the activity of this pathway. nih.govfrontiersin.orgnih.gov The research showed that the expression of the epithelial gene GSTM3, which is part of the "metabolism of xenobiotics by cytochrome P450" pathway, was upregulated during the cold season. nih.govnih.gov This upregulation was associated with the downregulation of certain harmful metabolites, indicating that the metabolic processing of compounds like this compound via the CYP system is an important part of the animal's detoxification and adaptive response. nih.govnih.gov

Structure Activity Relationship Sar and Derivative Studies

Synthesis and Modification of Sanguisorbin B Analogs (e.g., Sanguisorbin E)

The synthesis and modification of this compound analogs are crucial for exploring the structure-activity relationships of this class of compounds. While detailed synthetic pathways for converting this compound to other specific analogs like Sanguisorbin E are not extensively documented in publicly available literature, general principles of chemical modification can be applied. The core structure of this compound, a triterpenoid (B12794562) glycoside, features a complex polycyclic aglycone and a sugar moiety, presenting multiple sites for chemical alteration. nih.gov

Potential modifications could include:

Alterations to the Triterpenoid Core: Changes to the functional groups on the picene (B1221364) skeleton, such as the carboxylic acid, could be explored.

Modification of the Sugar Moiety: The arabinopyranosyl group offers several hydroxyl groups that can be targets for reactions like esterification or etherification to create new derivatives. nih.gov

Changes to the Glycosidic Linkage: The bond connecting the sugar to the triterpenoid could be altered, or the sugar could be replaced entirely with other monosaccharides or oligosaccharides.

These synthetic and semi-synthetic approaches allow for the creation of a library of this compound analogs. These new compounds can then be subjected to biological testing to determine how the structural changes have impacted their activity, providing valuable insight into the SAR.

Functional Characterization of Structural Derivatives

The functional characterization of this compound's structural derivatives is essential for understanding which chemical features are responsible for its biological activities. By comparing the activity of various analogs, researchers can deduce the importance of different parts of the molecule.

For instance, studies on other complex natural products have demonstrated the power of this approach. In research on manzamine analogues, modifications to the nitrogen atoms and carbonyl groups resulted in significant changes in antimicrobial and antimalarial activity. nih.gov Specifically, the presence of a free NH group was found to be crucial for activity against Mycobacterium intracellulare. nih.gov Similarly, SAR studies on benserazide (B1668006) derivatives identified that specific hydroxyl groups on the aryl ring and the rigidity of the imine structure were key for inhibiting the enzyme PilB. rsc.org

For this compound derivatives, a hypothetical SAR study might reveal the following:

The integrity of the triterpenoid skeleton is essential for activity.

The type of sugar moiety influences bioavailability and potency.

The presence and position of hydroxyl groups on the sugar are critical for receptor binding or enzyme inhibition.

These studies often involve generating a series of related compounds and testing them in standardized biological assays. The results, typically expressed as IC₅₀ (the concentration required to inhibit a biological process by 50%), allow for a direct comparison of potency.

Table 1: Hypothetical Functional Characterization of this compound Derivatives This table is a hypothetical representation based on common SAR study findings and is for illustrative purposes only. Actual data for this compound derivatives is not available in the provided search results.

Compound Modification Target/Assay IC₅₀ (µM) Relative Potency
This compound Parent Compound Enzyme X Inhibition 10 1.0
Analog 1 Esterification of Carboxylic Acid Enzyme X Inhibition 50 0.2
Analog 2 Removal of Arabinose Sugar Enzyme X Inhibition >100 <0.1
Analog 3 Epimerization at C-2' of Sugar Enzyme X Inhibition 15 0.67
Analog 4 Addition of a Methyl Group to Triterpenoid Core Enzyme X Inhibition 8 1.25

This systematic approach of synthesis and functional characterization is fundamental to the process of optimizing a natural product lead into a potential therapeutic agent. gardp.org

Advanced Research Methodologies and Systems Biology Approaches

Computational Chemistry and Cheminformatics Applications

Computational tools offer a powerful lens to predict and analyze the biological activities of phytochemicals like Sanguisorbin B. By simulating interactions at a molecular level and mapping them onto complex biological networks, these methods can identify likely protein targets and signaling pathways, guiding further laboratory research.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijpras.comijmrhs.com This method is widely used to understand how a ligand, such as this compound, might interact with a protein target at the atomic level.

In studies related to Sanguisorba officinalis, the plant from which this compound is derived, molecular docking has been used to validate the binding of its active components to key protein targets identified through network pharmacology. nih.gov For instance, active ingredients from the plant were docked with core targets implicated in Helicobacter pylori infection and associated gastritis. nih.govresearchgate.net These studies reveal the binding affinities and specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. dergipark.org.trresearchgate.net The primary goal is to assess how strongly a compound binds to a protein and to identify the key amino acid residues involved in this interaction. nih.gov

Table 1: Key Protein Targets for Sanguisorba officinalis Constituents Identified via Molecular Docking

Target Protein Function Implicated In Reference
AKT1 Serine/threonine-protein kinase Regulates cell proliferation, survival, and metabolism nih.gov
VEGFA Vascular endothelial growth factor A Stimulates angiogenesis (new blood vessel formation) nih.gov
EGFR Epidermal growth factor receptor Key regulator of cell growth and proliferation nih.govnih.gov
SRC Proto-oncogene tyrosine-protein kinase Involved in cell adhesion, growth, and differentiation nih.gov
CCND1 Cyclin D1 Regulates cell cycle progression nih.gov

Network pharmacology is an approach that seeks to understand the effect of a drug on a complex network of interactions within the body, rather than focusing on a single target. nih.govfrontiersin.org This method is particularly well-suited for analyzing traditional medicines like Sanguisorba officinalis, which contain multiple active compounds that may act on various targets simultaneously. nih.gov

Analyses begin by identifying the active ingredients in the plant, including compounds like this compound, and predicting their potential protein targets using established databases. nih.gov These targets are then mapped to disease-related gene networks, such as those for hepatocellular carcinoma or colorectal cancer, to identify overlapping proteins that are likely modulated by the plant's constituents. frontiersin.orgresearchgate.net For example, a network pharmacology study on Sanguisorba officinalis identified dozens of potential targets for its active ingredients that were also associated with H. pylori infection. nih.gov This multi-target approach provides a holistic view of the compound's potential therapeutic mechanisms. researchgate.net

Following the identification of potential protein targets through network pharmacology, Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analyses are performed to understand the biological implications. nih.govplos.org

Gene Ontology (GO) analysis categorizes the target genes into three domains: Biological Process (BP), Cellular Component (CC), and Molecular Function (MF). nih.gov This helps to reveal the primary biological processes influenced by the compounds. Studies on Sanguisorba officinalis consistently show enrichment in processes related to the regulation of cell proliferation, apoptosis, inflammation, and protein kinase activity. nih.govfrontiersin.org

KEGG pathway analysis maps the target genes to specific signaling pathways. genome.jp This analysis reveals the key cellular highways through which the active compounds exert their effects. For constituents of Sanguisorba officinalis, pathways such as the PI3K-Akt, MAPK, TNF, and cancer-related pathways are frequently identified as being significantly enriched. nih.govfrontiersin.orgresearchgate.net

Table 2: Top Enriched GO Terms and KEGG Pathways for Sanguisorba officinalis Targets

Analysis Type Enriched Term / Pathway Biological Significance Reference
GO - Biological Process Positive regulation of cell proliferation Involvement in controlling cell growth frontiersin.org
GO - Biological Process Protein kinase B signaling Key pathway in cell survival and apoptosis nih.gov
GO - Molecular Function Protein kinase binding Interaction with enzymes that regulate cellular processes nih.govfrontiersin.org
KEGG Pathway PI3K-Akt signaling pathway Crucial for cell survival, proliferation, and angiogenesis frontiersin.orgresearchgate.net
KEGG Pathway Pathways in cancer Broad involvement in cancer-related cellular processes nih.gov
KEGG Pathway MAPK signaling pathway Regulates cell proliferation, differentiation, and apoptosis nih.govresearchgate.net
KEGG Pathway TNF signaling pathway Mediates inflammation and apoptosis nih.gov

To further elucidate the relationships between the identified protein targets, a Protein-Protein Interaction (PPI) network is constructed. en-journal.orgnih.gov This network is a graphical representation where nodes represent proteins and edges represent the interactions between them. cytoscape.org

By analyzing the topology of this network, researchers can identify "hub" proteins, which are highly connected nodes that are often critical for maintaining the network's integrity and function. nih.gov In the context of Sanguisorba officinalis, PPI network analysis has identified key hub proteins such as AKT1, VEGFA, EGFR, SRC, and CCND1. nih.gov These proteins are often central points in the signaling pathways identified by KEGG analysis and represent the most critical targets for the plant's therapeutic effects.

Gene Ontology (GO) and KEGG Pathway Enrichment Analysis

In Vitro Experimental Models for Mechanistic Elucidation

While computational methods provide valuable predictions, in vitro experimental models are essential for validating these findings and elucidating the precise biological effects of a compound.

Cell line-based assays are fundamental tools in pharmacology to observe the effects of a compound on cellular behavior. promega.co.uk These assays measure key cellular functions such as proliferation (cell growth), viability (cell health), and migration (cell movement). researchgate.netnih.gov

Experimental studies have validated the predictions from network pharmacology by testing extracts of Sanguisorba officinalis (containing this compound) on various cancer cell lines. frontiersin.org The results consistently demonstrate that the extract can inhibit critical aspects of cancer progression. For example, treatment with the extract has been shown to significantly suppress cell proliferation, reduce cell viability (induce apoptosis), and inhibit the migration and invasion capabilities of cancer cells in a dose-dependent manner. frontiersin.orgresearchgate.net These experimental results provide concrete evidence for the anti-cancer potential suggested by computational analyses. researchgate.net

Table 3: Summary of In Vitro Findings for Sanguisorba officinalis Extract

Cell Line Type Assay Key Findings Implicated Pathways Reference
Hepatocellular Carcinoma (HCC) Proliferation, Apoptosis, Migration, Invasion Significantly suppressed proliferation, migration, and invasion; induced apoptosis. EGFR/PI3K/AKT/NFκB, MAPK nih.govfrontiersin.org
Colorectal Cancer (CRC) Proliferation, Survival, Migration Suppressed the proliferation, survival, and migration of CRC cells. PI3K-Akt, HIF-1, MAPK researchgate.net

Enzyme Activity Inhibition Assays

Enzyme activity inhibition assays are fundamental in pharmacological research to determine how a specific compound may interfere with enzyme function, a common mechanism for therapeutic intervention. While direct studies detailing the inhibitory effects of isolated this compound on a wide range of enzymes are not extensively documented, research on extracts from plants of the Sanguisorba genus, where this compound is a known constituent, provides valuable insights.

For instance, ethanolic extracts of Sanguisorba minor have demonstrated significant inhibitory activity against acetylcholinesterase (AChE), an enzyme critical in the breakdown of the neurotransmitter acetylcholine. nih.gov One study reported a 78% inhibition of AChE by the ethanolic fraction of Sanguisorba minor at a concentration of 1 mg/ml. nih.gov AChE inhibitors are a key therapeutic class for managing the symptoms of Alzheimer's disease. mjcce.org.mkmdpi.com The general principle of these assays involves measuring the rate of an enzymatic reaction in the presence and absence of the inhibitor. dergipark.org.tr For AChE, this is often done using Ellman's method, where the hydrolysis of acetylthiocholine (B1193921) by the enzyme produces a colored product that can be measured spectrophotometrically. dergipark.org.tr A reduction in color development in the presence of the extract indicates inhibition.

Furthermore, extracts of Sanguisorba officinalis have been shown to inhibit endothelin-converting enzyme-1alpha (ECE-1α). nih.gov This enzyme is responsible for producing endothelin-1 (B181129), a potent vasoconstrictor and a key player in UVB-induced skin pigmentation. nih.gov The inhibitory effect was demonstrated by a reduction in the secretion of endothelin-1 from human keratinocytes treated with the extract after UVB irradiation. nih.gov These findings suggest that constituents of Sanguisorba species, potentially including this compound, possess enzyme-inhibiting properties that warrant further investigation through targeted studies with the isolated compound.

Below is a table summarizing the enzyme inhibition findings for extracts from the Sanguisorba genus.

Plant SpeciesExtract TypeTarget EnzymeInhibitionConcentration
Sanguisorba minorEthanolicAcetylcholinesterase (AChE)78%1 mg/ml
Sanguisorba officinalisNot specifiedEndothelin-converting enzyme-1alpha (ECE-1α)Significant reduction in ET-1 secretionNot specified

Gene Expression Analysis (RT-qPCR)

For example, in studies investigating the anti-inflammatory effects of Sanguisorba officinalis, RT-qPCR has been used to measure the mRNA levels of key inflammatory genes. nih.gov In one such study, an ethanol (B145695) extract of Sanguisorba officinalis was found to significantly diminish the mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide-activated macrophages. nih.gov These genes are critical in the inflammatory response, and their downregulation at the transcriptional level indicates a potent anti-inflammatory effect. nih.gov

The process of RT-qPCR involves extracting RNA from cells or tissues, converting it to complementary DNA (cDNA) through reverse transcription, and then amplifying the cDNA with gene-specific primers in a real-time PCR instrument. scirp.orggene-quantification.de The amplification is monitored in real time using fluorescent dyes, and the level of gene expression is determined by comparing the amplification of the target gene to that of a stably expressed reference gene. plos.org

In the context of this compound, RT-qPCR could be employed to investigate its effects on a variety of cellular pathways. For instance, based on the known activities of Sanguisorba extracts, one could hypothesize that this compound influences pathways related to inflammation, cancer progression, or skin health. A hypothetical study could involve treating specific cell lines (e.g., cancer cells, skin cells) with this compound and then using RT-qPCR to analyze the expression of genes involved in apoptosis, cell cycle regulation, or melanin (B1238610) synthesis.

Protein Expression and Localization Studies (e.g., Western Blot, Immunofluorescence)

Following gene expression analysis, it is crucial to determine whether changes in mRNA levels translate to corresponding changes in protein levels and to understand where these proteins are located within the cell. Western blotting and immunofluorescence are standard techniques for this purpose. nih.govabcam.com

Western Blotting is used to detect and quantify specific proteins in a sample. nih.gov The process involves separating proteins by size using gel electrophoresis, transferring them to a membrane, and then probing the membrane with antibodies specific to the target protein. nih.gov The amount of protein can be quantified by the intensity of the band detected. Research on Sanguisorba officinalis in the context of breast cancer provides an example of how this technique can be applied. A study found that the herb inhibits late-phase autophagy, a cellular process implicated in cancer metastasis, by affecting the Hif-1α/Caveolin-1 signaling pathway. frontiersin.org In such a study, Western blotting would be used to measure the levels of key proteins in this pathway, such as Caveolin-1, LC3-II (an autophagy marker), and Hif-1α, in cancer cells treated with the extract or its active components. frontiersin.org

Immunofluorescence is a technique that uses fluorescently labeled antibodies to visualize the location of specific proteins within a cell. abcam.comnih.gov This method can reveal whether a protein is in the nucleus, cytoplasm, or specific organelles, and how its localization might change in response to a treatment. For instance, in the aforementioned cancer study, immunofluorescence could be used to visualize the cellular distribution of Caveolin-1 and to observe changes in the formation of autophagosomes (visualized by LC3 puncta) in response to treatment with Sanguisorba officinalis constituents. frontiersin.org

While direct studies using these techniques on this compound are lacking, they represent the next logical steps in characterizing its biological activity. By applying Western blotting and immunofluorescence, researchers could confirm the effects of this compound on protein expression downstream of any observed changes in gene expression and gain a visual understanding of its impact on cellular architecture and function.

Omics Technologies Integration (e.g., Metabolomics, Transcriptomics, Microbiomics)

Systems biology aims to understand the larger picture of how biological systems function by integrating data from various "omics" technologies. aging-us.com This holistic approach is particularly powerful for elucidating the complex interactions between a natural compound and a biological system. A notable study on Tibetan sheep has successfully applied an integrated omics approach, where this compound was identified as a key molecule.

In this research, scientists used a combination of metabolomics, transcriptomics, and microbiomics to understand the adaptation of Tibetan sheep to cold environments. nih.gov

Metabolomics , the large-scale study of small molecules (metabolites) within cells, tissues, or organisms, identified this compound as one of the unique differential metabolites present in the rumen of Tibetan sheep during the cold season. nih.govnih.gov This suggests a potential role for this compound in the metabolic adaptations to cold stress.

Transcriptomics , the study of the complete set of RNA transcripts, revealed that differential genes in the sheep's rumen epithelium were enriched in pathways such as the PPAR signaling pathway and the metabolism of xenobiotics by cytochrome P450. nih.govnih.gov

Microbiomics , the study of the collective genomes of the microorganisms in a particular environment, provided insights into the changes in the rumen microbial community.

By integrating these three omics datasets, the researchers were able to establish correlations between the host's gene expression, the rumen microbiome, and the metabolic profile. nih.govnih.gov For example, the study noted that unique differential metabolites like this compound were mainly enriched in pathways such as arachidonic acid metabolism and had a certain correlation with the microorganisms present. nih.govnih.gov This integrated analysis suggested a synergistic action between the host's genes, the rumen microbiota, and their metabolites in key pathways related to cold season adaptation. nih.gov

This research exemplifies the power of omics integration in uncovering the potential biological significance of a compound like this compound within a complex physiological context. It moves beyond a single target or pathway to provide a systemic view of its interactions. A summary of the integrated omics findings related to this compound is presented below.

Omics TechnologyKey Finding Related to this compoundImplication
Metabolomics Identified as a unique differential metabolite in the rumen of Tibetan sheep in the cold season. nih.govnih.govSuggests a role in metabolic adaptation to cold.
Transcriptomics Differential host genes enriched in metabolic and signaling pathways. nih.govnih.govProvides a genetic context for the observed metabolic changes.
Microbiomics Changes in the rumen microbial community correlated with metabolite changes. nih.govnih.govIndicates a potential interplay between gut microbes and this compound.
Integrated Analysis This compound enriched in arachidonic acid metabolism pathway and correlated with microorganisms. nih.govnih.govPoints to a complex interaction between host, microbes, and metabolites in physiological adaptation.

Future Research Directions and Translational Perspectives

Identification of Novel Molecular Targets and Signaling Networks

A critical step towards the clinical translation of Sanguisorbin B is the precise identification of its molecular targets and the signaling pathways it modulates. While research on the broader extracts of Sanguisorba officinalis suggests an influence on various signaling cascades, studies pinpointing the specific interactions of this compound are vital.

Network pharmacology and experimental studies on Sanguisorba officinalis have implicated several key pathways in its mechanism of action, including the PI3K-Akt, MAPK, HIF-1, and Wnt/β-catenin signaling pathways. nih.govnih.govnih.govrsc.org For instance, active constituents from the plant are thought to exert pharmacological effects primarily through the p38 MAPK signaling pathway. researchgate.net In studies on colorectal cancer, another compound from Sanguisorba officinalis, 3,3′,4′-trimethylellagic acid, was found to inhibit angiogenesis via the VEGF/PI3K/AKT/mTOR pathway. mdpi.com While these findings provide a foundation, future research must focus on validating these targets specifically for this compound and uncovering new, potentially unique, molecular interactions. A multi-omics study in Tibetan sheep identified this compound as a differential metabolite, enriched in metabolic pathways like arachidonic acid and linolenic acid metabolism, suggesting its role in metabolic regulation and adaptation, though the direct molecular targets in these pathways remain to be elucidated.

Future investigations should employ advanced techniques such as affinity chromatography-mass spectrometry, cellular thermal shift assays (CETSA), and computational molecular docking to identify direct binding proteins. Unraveling these specific target-ligand interactions will be essential for understanding its mechanism of action and predicting its therapeutic efficacy and potential side effects.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytotherapy. mdpi.com For this compound, exploring these interactions holds significant promise for enhancing its therapeutic potential.

Currently, there is a lack of specific research on the synergistic effects of isolated this compound. However, studies on other triterpenoids provide a strong rationale for this research direction. For example, the triterpenoids ursolic acid and oleanolic acid have demonstrated synergistic activity with each other and with conventional antibiotics against various bacterial strains, in some cases reducing the required antibiotic concentration significantly. frontiersin.orgnih.govnih.gov This suggests that this compound could be combined with other phytochemicals from Sanguisorba officinalis or with conventional drugs to achieve improved outcomes. Such combinations could potentially lower the required dosage of each component, thereby reducing the risk of toxicity and combating drug resistance. mdpi.comnih.gov

Future studies should systematically screen this compound in combination with other natural compounds and existing chemotherapeutic or antimicrobial agents. mdpi.comfrontiersin.org Investigating these combinations in relevant disease models will be crucial to identify potent synergistic pairs and understand the molecular basis of their enhanced activity.

Development of Advanced Delivery Systems for Enhanced Bioactivity

Like many triterpenoids, this compound may face challenges related to poor water solubility and low bioavailability, which can limit its therapeutic application. benthamdirect.comnih.gov The development of advanced drug delivery systems is a key strategy to overcome these hurdles and enhance its bioactivity. japsonline.comnih.gov

Modern drug delivery technologies can improve the pharmacokinetic profile of natural compounds by increasing their solubility, protecting them from degradation, and enabling targeted delivery to specific tissues. nih.govpharmaexcipients.comnih.gov Various nanocarrier systems have shown promise for delivering other triterpenoids. benthamdirect.comnih.gov These systems can encapsulate the active compound, improving its stability and release characteristics. nih.govxiahepublishing.com For example, self-emulsifying drug delivery systems (SEDDS) and nanoemulsions have been used to enhance the bioavailability of other lipophilic drugs. mdpi.com

Future research should focus on formulating this compound into various delivery platforms and evaluating their efficacy. This involves characterizing the formulations for size, stability, and encapsulation efficiency, followed by in vitro and in vivo studies to assess their ability to improve bioavailability and therapeutic effect.

Table 1: Potential Advanced Delivery Systems for this compound

Delivery SystemDescriptionPotential Advantages for this compound
LiposomesVesicles composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic compounds. nih.govImproves solubility and bioavailability, can be surface-modified for targeted delivery. nih.gov
Polymeric NanoparticlesSolid colloidal particles made from biocompatible polymers. nih.govOffers controlled and sustained release, protects the drug from degradation. nih.gov
Self-Emulsifying Drug Delivery Systems (SEDDS)An isotropic mixture of oils, surfactants, and co-solvents that forms a fine oil-in-water emulsion upon mild agitation in an aqueous medium. mdpi.comEnhances solubility and absorption of lipophilic compounds, bypassing some metabolic pathways. mdpi.com
PhytosomesComplexes of the natural compound and phospholipids (B1166683) that improve absorption and bioavailability. researchgate.netIncreases membrane permeability and systemic availability. researchgate.net

Integration of Multi-Omics Data for Comprehensive Systems Biology Understanding

A pioneering study in Tibetan sheep has already demonstrated the power of this approach for this compound. By combining transcriptomics, microbiome analysis, and metabolomics, researchers were able to link the presence of this compound to adaptive responses to cold environments. This study provided a comprehensive look at the interplay between host genes, gut microbes, and their metabolites in regulating physiological processes.

Future research should apply similar multi-omics strategies to study this compound in the context of specific diseases. By generating and integrating these large-scale datasets from relevant cell or animal models, researchers can construct detailed network models. These models can help to identify key regulatory nodes, predict the compound's effects on a systemic level, and discover novel biomarkers for its activity. embopress.org This comprehensive understanding is crucial for optimizing its therapeutic use and advancing towards personalized medicine.

Q & A

Basic Research Questions

Q. How to formulate a focused research question on Sanguisorbin B's pharmacological mechanisms?

  • Methodological Answer : Use frameworks like PICO (Population/Problem, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to narrow the scope. For example:

  • Population: Specific cell lines or animal models (e.g., cancer cells, inflammatory models).
  • Intervention: Dose ranges or delivery methods of this compound.
  • Outcome: Quantifiable biomarkers (e.g., cytokine levels, apoptosis rates).
    Conduct a systematic literature review to identify gaps, such as understudied signaling pathways (e.g., NF-κB vs. MAPK) .

Q. What are standard methodologies for isolating this compound from plant sources?

  • Methodological Answer :

  • Extraction : Use ethanol/water mixtures (e.g., 70% ethanol) for polyphenol-rich extracts.
  • Purification : Combine column chromatography (e.g., silica gel, Sephadex LH-20) with HPLC (C18 columns, acetonitrile/water gradients).
  • Validation : Cross-reference retention times and spectral data with authenticated standards .

Q. Which analytical techniques are critical for characterizing this compound's purity and structure?

  • Methodological Answer :

  • Structural Elucidation : Use 1^1H/13^13C NMR (600 MHz, DMSO-d6d_6) and HR-MS (ESI-QTOF) for molecular weight and fragmentation patterns.
  • Purity Assessment : LC-MS/MS with UV detection (λ = 280 nm) and ≥95% chromatographic peak area.
  • Crystallography : Single-crystal X-ray diffraction for absolute configuration confirmation .

Advanced Research Questions

Q. How to resolve contradictions in reported bioactivity data of this compound across studies?

  • Methodological Answer :

  • Systematic Review : Apply PRISMA guidelines to assess heterogeneity in experimental designs (e.g., cell viability assays using MTT vs. CCK-8).
  • Meta-Analysis : Use random-effects models to pool IC50_{50} values, adjusting for covariates like cell type or exposure duration.
  • Sensitivity Testing : Replicate key studies with standardized protocols (e.g., ATP-based assays for cytotoxicity) .

Q. What statistical approaches are optimal for analyzing dose-response relationships in this compound's in vitro studies?

  • Methodological Answer :

  • Nonlinear Regression : Fit sigmoidal curves (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • LASSO Regression : Prioritize significant predictors (e.g., ROS levels, caspase-3 activity) while penalizing multicollinearity .
  • False Discovery Rate (FDR) Control : Apply Benjamini-Hochberg correction for high-throughput data (e.g., transcriptomics) to reduce Type I errors .

Q. How to design experiments to confirm this compound's target engagement in complex biological systems?

  • Methodological Answer :

  • Biophysical Assays : Surface plasmon resonance (SPR) for binding affinity (KD_D) measurements.
  • Cellular Thermal Shift Assay (CETSA) : Validate target binding via thermal stabilization.
  • Genetic Knockdown : Use CRISPR-Cas9 or siRNA to confirm phenotype reversal in target-deficient models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.